PF-06424439 甲磺酸盐

描述

PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.

PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).

科学研究应用

癌症研究

PF-06424439 甲磺酸盐: 已被用于癌症研究,以探索其对肿瘤细胞生长的影响。 它在调节肿瘤细胞内的脂质代谢方面显示出潜力,而脂质代谢通常会被重新编程以支持快速细胞增殖 {svg_1}. 通过抑制 DGAT2,PF-06424439 甲磺酸盐可以破坏脂滴形成和分解的平衡,影响肿瘤生长和化疗耐药性 {svg_2}.

代谢疾病研究

在代谢疾病的背景下,PF-06424439 甲磺酸盐 已被研究用于其在降低血脂异常大鼠肝脏脂质水平中的作用 {svg_3}. 其对 DGAT2 的抑制作用可能导致对血脂异常和其他相关代谢疾病的治疗应用 {svg_4}.

脂毒性预防

研究表明,PF-06424439 甲磺酸盐 可能有助于预防细胞脂毒性。 通过抑制 DGAT2,它可以减少细胞中脂肪酸的异常积累,这是导致细胞损伤和死亡的一个因素 {svg_5}.

心血管健康

PF-06424439 甲磺酸盐: 通过其调节脂质水平的潜力,对心血管健康具有影响。 通过影响脂质的合成和分解,它可能在预防内皮功能障碍和相关心血管疾病中发挥作用 {svg_6}.

药代动力学和药效学

该化合物的药代动力学和药效学特性在药物开发中受到关注。 研究集中在其吸收、分布、代谢和排泄,以了解其在生物系统中的行为 {svg_7}.

胃肠道健康

PF-06424439 甲磺酸盐: 由于其对肠道 TAG 合成的影响,与胃肠道健康有关。 其对 DGAT1 和 DGAT2 的抑制作用与肠道屏障完整性有关,这对于预防先天性腹泻等疾病至关重要 {svg_8}.

干细胞中的脂质合成

在干细胞研究中,PF-06424439 甲磺酸盐 已被用于研究其对上皮结肠细胞和结直肠癌干细胞中脂质合成的影响。 这项研究可以提供对干细胞代谢和潜在治疗靶点的见解 {svg_9}.

药物开发和安全性

最后,PF-06424439 甲磺酸盐 的安全性和毒性特征对于其在药物开发中的应用至关重要。 研究评估了其毒理学效应并建立了安全操作指南,以确保在研究环境中安全使用 {svg_10}.

作用机制

Target of Action

PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .

Mode of Action

PF-06424439 Mesylate interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.

Biochemical Pathways

By inhibiting DGAT2, PF-06424439 Mesylate disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .

Pharmacokinetics

The pharmacokinetic properties of PF-06424439 Mesylate include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.

Result of Action

The primary molecular effect of PF-06424439 Mesylate’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, PF-06424439 Mesylate has been shown to reduce plasma triglyceride and cholesterol levels .

生化分析

Biochemical Properties

PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, PF-06424439 Mesylate can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .

Cellular Effects

PF-06424439 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .

Molecular Mechanism

PF-06424439 Mesylate exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .

Dosage Effects in Animal Models

In animal models, PF-06424439 Mesylate has been shown to reduce hepatic lipid levels in dyslipidemic rats

Metabolic Pathways

PF-06424439 Mesylate is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2

属性

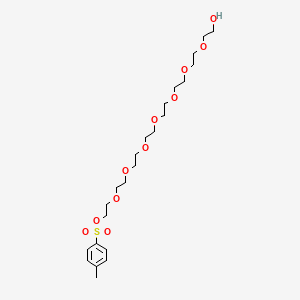

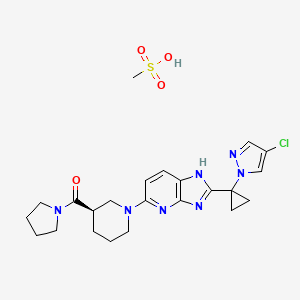

IUPAC Name |

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFDNQQOJUJFL-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。